N-Methyl-6-nitro-2-quinolinamine
Overview
Description
N-Methyl-6-nitro-2-quinolinamine is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a quinoline ring with a nitro group at the 6-position and a methylamino group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-6-nitro-2-quinolinamine typically involves the nitration of 2-methylquinoline followed by amination. One common method is the Skraup synthesis, which involves the reaction of 2-methylquinoline with nitric acid and sulfuric acid to introduce the nitro group. The resulting 6-nitro-2-methylquinoline is then subjected to reductive amination using methylamine under catalytic hydrogenation conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium on carbon (Pd/C) are commonly used in the hydrogenation step to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-6-nitro-2-quinolinamine undergoes various chemical reactions, including:
Reduction: The compound can be further reduced to form N-Methyl-6-amino-2-quinolinamine using catalytic hydrogenation.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Tin(II) chloride (SnCl2) in hydrochloric acid.
Reduction: Palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Reduction: N-Methyl-6-amino-2-quinolinamine.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-Methyl-6-nitro-2-quinolinamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and antiparasitic agent.
Medicine: Explored for its antimalarial and antifungal properties.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-Methyl-6-nitro-2-quinolinamine involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and antiparasitic effects . The compound’s quinoline ring structure allows it to intercalate with DNA, disrupting replication and transcription processes .
Comparison with Similar Compounds
Similar Compounds
6-Nitroquinolin-2-amine: Lacks the methyl group at the 2-position.
N-Methyl-8-nitroquinolin-2-amine: Has the nitro group at the 8-position instead of the 6-position.
Uniqueness
N-Methyl-6-nitro-2-quinolinamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and methylamino groups enhances its reactivity and potential for diverse applications in medicinal chemistry .
Properties
IUPAC Name |
N-methyl-6-nitroquinolin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-11-10-5-2-7-6-8(13(14)15)3-4-9(7)12-10/h2-6H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRESGQPMFMMIET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(C=C1)C=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901301054 | |
Record name | N-Methyl-6-nitro-2-quinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901301054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914460-48-3 | |
Record name | N-Methyl-6-nitro-2-quinolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=914460-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Methyl-6-nitro-2-quinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901301054 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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